2-Ethyl-2-methyl-chroman-4-one
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Overview
Description
2-Ethyl-2-methyl-chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The chroman-4-one framework, in particular, is a major building block in a variety of medicinal compounds due to its broad spectrum of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
2-Ethyl-2-methyl-chroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been found to target a variety of biological entities, including tumor necrosis factor-α (TNF-α), pteridine reductase-1, and acetylcholinesterase (AchE) . These targets play crucial roles in various biological activities, such as anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .
Mode of Action
The interaction of this compound with its targets results in significant biological activities. For instance, chroman-4-one analogs have been shown to inhibit pteridine reductase-1, resulting in significant antiparasitic activity against T. brucei and L. infantum .
Biochemical Pathways
Chroman-4-one analogs have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and mode of action. For example, chroman-4-one analogs have been shown to exhibit anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-Ethyl-2-methyl-chroman-4-one is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to exhibit a broad variety of remarkable biological and pharmaceutical activities . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-chroman-4-one can be achieved through several methods. One common synthetic route involves the reaction of 2’-hydroxyacetophenone with 2-butanone in the presence of pyrrolidine in methanol at reflux conditions . This method yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Ethyl-2-methyl-chroman-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2-Ethyl-2-methyl-chroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: The parent compound with a similar structure but without the ethyl and methyl substitutions.
Thiochroman-4-one: A sulfur-containing analog with similar biological activities.
Flavonoids: A class of compounds with a similar chromanone framework but with additional functional groups that confer different biological properties.
The uniqueness of this compound lies in its specific substitutions, which can enhance its biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
2-ethyl-2-methyl-3H-chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDRYPLIXFKNSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=CC=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455778 |
Source
|
Record name | 2-ethyl-2-methyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73509-12-3 |
Source
|
Record name | 2-ethyl-2-methyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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